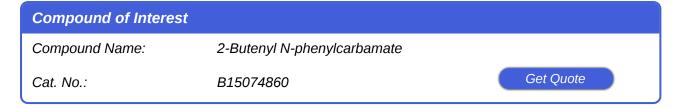


# **Application Notes and Protocols: High-Purity Synthesis of 2-Butenyl N-phenylcarbamate**

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Butenyl N-phenylcarbamate** is a chemical compound with potential applications in organic synthesis and as a building block in the development of novel therapeutic agents. Carbamate derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the synthesis of high-purity **2-Butenyl N-phenylcarbamate** from crotyl alcohol and phenyl isocyanate. The protocol emphasizes safety, purity, and reproducibility.

#### **Reaction Scheme**

The synthesis proceeds via the nucleophilic addition of crotyl alcohol to the isocyanate group of phenyl isocyanate.

Figure 1: Reaction scheme for the synthesis of **2-Butenyl N-phenylcarbamate**.

## **Materials and Reagents**



Reagent/Material	Grade	Supplier	CAS No.
Crotyl alcohol (2- Buten-1-ol)	Reagent	Sigma-Aldrich	6117-91-5
Phenyl isocyanate	≥99.5%	Sigma-Aldrich	103-71-9
Dibutyltin dilaurate (DBTDL)	95%	Sigma-Aldrich	77-58-7
Anhydrous Hexane	≥99%	Fisher Scientific	110-54-3
Ethyl Acetate	HPLC Grade	Fisher Scientific	141-78-6
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich	7631-86-9

Safety Precautions: Phenyl isocyanate is highly toxic, a lachrymator, and a respiratory irritant. It is also flammable and reacts with water. All manipulations involving phenyl isocyanate must be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

# **Experimental Protocol**

- 1. Reaction Setup:
- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add crotyl alcohol (1.44 g, 20 mmol, 1.0 equiv.).
- Dissolve the alcohol in 40 mL of anhydrous hexane.
- Begin stirring the solution at room temperature under a nitrogen atmosphere.
- 2. Catalyst Addition:
- Add dibutyltin dilaurate (DBTDL) (0.063 g, 0.1 mmol, 0.005 equiv.) to the reaction mixture.
- 3. Addition of Phenyl Isocyanate:
- Slowly add phenyl isocyanate (2.38 g, 20 mmol, 1.0 equiv.) dropwise to the stirred solution over a period of 10 minutes.



- A slight exotherm may be observed. Maintain the reaction temperature at or near room temperature.
- 4. Reaction Monitoring:
- Allow the reaction to stir at room temperature for 4-6 hours.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product, **2-Butenyl N-phenylcarbamate**, should have a higher Rf value than the starting crotyl alcohol.
- 5. Product Isolation and Purification:
- Upon completion of the reaction, the product may begin to crystallize out of the hexane solution.
- Cool the reaction mixture in an ice bath for 30 minutes to maximize crystallization.
- Collect the white crystalline solid by vacuum filtration.
- Wash the crystals with a small amount of cold hexane (2 x 10 mL).
- For higher purity, the crude product can be recrystallized from a minimal amount of hot hexane or purified by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexane.
- 6. Drying and Characterization:
- Dry the purified product under vacuum to a constant weight.
- Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry.

## **Quantitative Data Summary**



Parameter	Value		
Reactants			
Crotyl Alcohol	1.44 g (20 mmol)		
Phenyl Isocyanate	2.38 g (20 mmol)		
Catalyst			
Dibutyltin Dilaurate	0.063 g (0.1 mmol)		
Solvent			
Anhydrous Hexane	40 mL		
Reaction Conditions			
Temperature	Room Temperature		
Time	4-6 hours		
Product			
Theoretical Yield	3.82 g		
Expected Purity	>98%		

### **Characterization Data**

• Molecular Formula: C11H13NO2[1]

• Molecular Weight: 191.23 g/mol

• Appearance: White crystalline solid

- ¹H NMR (400 MHz, CDCl₃)  $\delta$  (ppm): 7.35-7.25 (m, 5H, Ar-H), 6.80 (br s, 1H, NH), 5.85-5.75 (m, 1H, CH=), 5.65-5.55 (m, 1H, =CH), 4.60 (d, J=6.4 Hz, 2H, OCH₂), 1.75 (d, J=6.0 Hz, 3H, CH₃).
- FT-IR (KBr, cm<sup>-1</sup>): 3320 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1710 (C=O stretch, urethane), 1600, 1440 (aromatic C=C stretch).



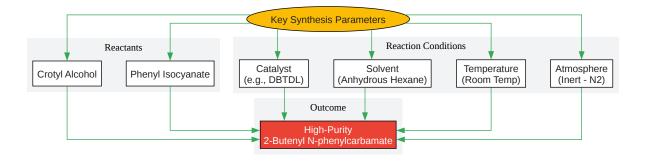
Mass Spectrometry (ESI+): m/z 192.1 [M+H]+, 214.1 [M+Na]+.[1]

## **Diagrams**



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Caption: Experimental workflow for the synthesis of **2-Butenyl N-phenylcarbamate**.



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#### References

- 1. researchgate.net [researchgate.net]
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